Adelfan-esidrex

CAS No.: 8064-04-8

Cat. No.: VC1631089

Molecular Formula: C48H56ClN9O13S2

Molecular Weight: 1066.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8064-04-8 |

|---|---|

| Molecular Formula | C48H56ClN9O13S2 |

| Molecular Weight | 1066.6 g/mol |

| IUPAC Name | 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;phthalazin-1-ylhydrazine |

| Standard InChI | InChI=1S/C33H40N2O9.C8H8N4.C7H8ClN3O4S2/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;9-11-8-7-4-2-1-3-6(7)5-10-12-8;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-5H,9H2,(H,11,12);1-2,10-11H,3H2,(H2,9,12,13)/t18-,22+,24-,27-,28+,31+;;/m1../s1 |

| Standard InChI Key | STVQQHRHNAJZRS-IOSAXKQOSA-N |

| Isomeric SMILES | CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |

| SMILES | COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |

| Canonical SMILES | COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |

Introduction

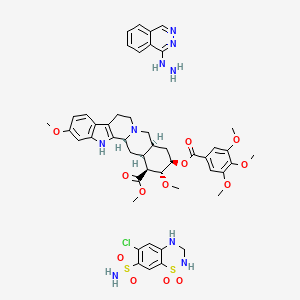

Chemical Composition and Structure

Adelfan-esidrex is a triple-combination medication containing Reserpine, Dihydralazine, and Hydrochlorothiazide . The compound has a complex molecular structure with the chemical formula C48H56ClN9O13S2 and a molecular weight of 1066.6 g/mol . It is also known by alternative names including Adelphan-esidrex and has the CAS number 8064-04-8 .

The chemical composition reflects the integration of three distinct pharmacologically active substances:

Component Compounds

Adelfan-esidrex consists of three primary active ingredients that work synergistically to lower blood pressure through different mechanisms:

-

Reserpine: A biogenic amine depletor derived from the Rauwolfia plant

-

Dihydralazine: A potassium channel opener with vasodilatory properties

-

Hydrochlorothiazide: A thiazide diuretic that increases sodium and water excretion

Dihydralazine, one of the key components, belongs to the phthalazine family with its own distinct chemical formula C8H10N6 and a molecular mass of 190.21 g/mol .

Physical Properties

The physical characteristics of Adelfan-esidrex contribute to its pharmaceutical formulation and administration. The compound has been formulated into tablet form for oral administration, with dosages ranging from 1 to 4 tablets daily depending on patient requirements .

Pharmacological Mechanism of Action

Adelfan-esidrex operates through multiple complementary mechanisms to effectively reduce blood pressure. The synergistic action of its three components provides a comprehensive approach to hypertension management.

Reserpine Action

Reserpine functions as a biogenic amine depletor, depleting catecholamines from nerve endings. This action reduces sympathetic tone throughout the body, leading to decreased peripheral resistance and reduced blood pressure .

Dihydralazine Action

As a potassium channel opener, Dihydralazine directly relaxes arterial smooth muscle. This component primarily acts on the arteriolar vasculature, causing vasodilation and reducing peripheral resistance . Dihydralazine belongs to the hydrazinophthalazine derivatives class and is classified under the anatomical therapeutic chemical (ATC) classification code C02DB01 .

Hydrochlorothiazide Action

Hydrochlorothiazide is a thiazide diuretic that inhibits sodium and chloride reabsorption in the distal convoluted tubule of the kidney. This promotes increased excretion of sodium, chloride, and water, reducing plasma volume and subsequently lowering blood pressure. Over time, it also contributes to decreased peripheral vascular resistance .

Clinical Applications and Efficacy

Adelfan-esidrex has established clinical applications primarily centered on hypertension management. Its effectiveness has been demonstrated in various clinical settings and populations.

Primary Indication

The primary and approved indication for Adelfan-esidrex is the treatment of hypertension (high blood pressure), particularly in cases where monotherapy proves insufficient . The medication has shown effectiveness in managing both systolic and diastolic hypertension.

Dosage and Administration

Clinical data indicates that Adelfan-esidrex dosages typically range from 1 to 4 tablets daily, adjusted according to individual patient response and blood pressure control requirements . The fixed-dose combination allows for simplified administration while providing multi-mechanism blood pressure reduction.

Clinical Efficacy

Research findings demonstrate that Adelfan-esidrex effectively reduces blood pressure by approximately 10 mmHg in both systolic and diastolic measurements . This magnitude of reduction is clinically significant for reducing cardiovascular risk in hypertensive patients.

The medication has demonstrated particular efficacy in long-term management, with studies indicating stable blood pressure control maintained over years of treatment. Some patients in clinical research settings maintained effective blood pressure control for more than 10 years, with a small subset (1.4%) continuing successful treatment for over 18 years .

Research Findings on Cognitive Protection

An emerging area of interest in Adelfan-esidrex research involves its potential neuroprotective properties, particularly regarding cognitive function in hypertensive patients.

South Indian Rural Population Study

A significant research study conducted in South India examined the cognitive effects of long-term Adelfan-esidrex treatment in hypertensive patients. The investigation employed standardized cognitive assessment tools including Addenbrooke's Cognitive Examination (ACE-III) and Montreal Cognitive Assessment (MoCA) .

Key Cognitive Findings

The research yielded several noteworthy observations:

These findings suggest that beyond its antihypertensive effects, Adelfan-esidrex may offer neuroprotective benefits that help maintain cognitive function in hypertensive patients who would otherwise be at risk for hypertension-related cognitive decline .

Comparative Analysis with Other Antihypertensives

Advantages of Combination Therapy

Adelfan-esidrex offers several potential advantages as a fixed-dose combination therapy:

-

Multi-mechanism action addressing different physiological pathways involved in hypertension

-

Simplified medication regimen with a single preparation containing three active ingredients

-

Potential cognitive protection beyond blood pressure control

Clinical Position

While newer antihypertensive agents have become more widely used in contemporary practice, Adelfan-esidrex continues to have relevance in specific clinical scenarios:

-

For patients with established efficacy and tolerance of this medication

-

In regions where newer agents may be less accessible or affordable

-

In patients requiring multiple mechanisms of blood pressure control

The medication's demonstrated cognitive protection effect may represent a unique advantage that warrants further investigation and consideration in treatment selection for specific patient populations .

Pharmacokinetic Properties

Reserpine exhibits a slow onset but prolonged duration of action, with effects that can persist for days after discontinuation. Dihydralazine has a more rapid onset of action with vasodilatory effects manifesting within hours. Hydrochlorothiazide demonstrates diuretic effects beginning within 2 hours of administration and persisting for 6-12 hours .

This combination of pharmacokinetic profiles allows for sustained blood pressure control with consistent dosing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume